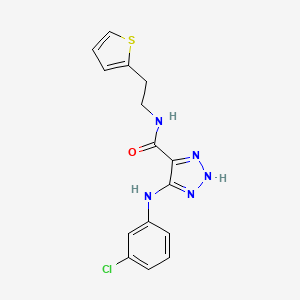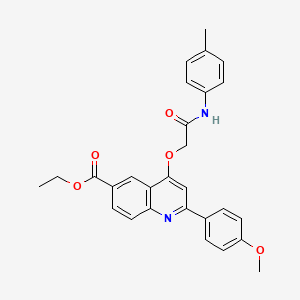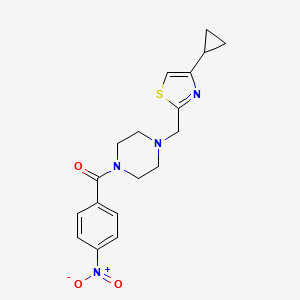
5-((3-chlorophenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((3-chlorophenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H14ClN5OS and its molecular weight is 347.82. The purity is usually 95%.
BenchChem offers high-quality 5-((3-chlorophenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-chlorophenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Antimicrobial Applications
Recent research has highlighted the reactivity and potential biological applications of 1,2,4-triazole derivatives. For instance, 1,2,4-triazole-3-thione derivatives have shown significant antioxidant and antiradical activities, with some synthesized derivatives being compared to biogenic amino acids such as cysteine for their biochemical benefits in radiation-exposed patients (А. G. Kaplaushenko, 2019). Additionally, the pharmacological significance of 1,2,4-triazole-containing scaffolds has been recognized for their applications against cancer cells and microbes, highlighting the versatility of this heterocyclic structure in drug discovery (Shima Nasri, M. Bayat, Khudaidad Kochia, 2021).
Bioactive Compound Synthesis
The utilization of amino-1,2,4-triazoles as raw materials in the fine organic synthesis industry underscores their importance in producing a wide range of agricultural and pharmaceutical products. These derivatives serve as key components in creating insecticides, fungicides, and various medical drugs, showcasing their role in enhancing agricultural productivity and addressing health-related issues (Nazarov V.N., D. Miroshnichenko, A. A. Ivakh, B. Uspensky, 2021).
Environmental and Material Science Applications
The synthesis and structural properties of novel substituted compounds, including those with triazole and thiophene derivatives, have implications beyond medicinal chemistry. These compounds find applications in materials science, environmental remediation, and as potential intermediates for further chemical synthesis, reflecting their broad utility across scientific disciplines (R. Issac, J. Tierney, 1996).
Antitubercular and Antibacterial Activity
Research on thiophene and triazole derivatives has also extended into the exploration of their antitubercular and antibacterial properties. These compounds, through structural modifications, have shown promising results against drug-resistant strains of tuberculosis and Staphylococcus aureus, respectively, indicating their potential as novel agents in combating infectious diseases (M. Asif, 2014); (Jie Li, Junwei Zhang, 2021).
properties
IUPAC Name |
5-(3-chloroanilino)-N-(2-thiophen-2-ylethyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5OS/c16-10-3-1-4-11(9-10)18-14-13(19-21-20-14)15(22)17-7-6-12-5-2-8-23-12/h1-5,8-9H,6-7H2,(H,17,22)(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKODXPMVLGAPBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NNN=C2C(=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-chlorophenyl)amino)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2811791.png)
![2-(2-Bromoethyl)spiro[3.3]heptane](/img/structure/B2811793.png)

![N-(5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2811798.png)
![N-[1-(2-Chloroacetyl)piperidin-4-yl]-2-cyclohexylacetamide](/img/structure/B2811799.png)

![3-[1-(Phenylsulfonyl)-4-piperidyl]propanoic acid](/img/structure/B2811802.png)
![3-methoxy-N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2811803.png)


![Methyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}[(2-methylphenyl)methyl]amino)acetate](/img/structure/B2811806.png)
